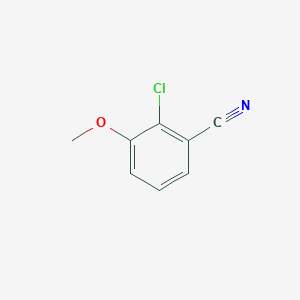

2-Chloro-3-methoxybenzonitrile

Beschreibung

The exact mass of the compound 2-Chloro-3-methoxybenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-3-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCKPEQQNFBXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584733 | |

| Record name | 2-Chloro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853331-52-9 | |

| Record name | 2-Chloro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-3-methoxybenzonitrile CAS 853331-52-9

An In-Depth Technical Guide to 2-Chloro-3-methoxybenzonitrile (CAS 853331-52-9)

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted in a controlled environment with appropriate safety precautions, personal protective equipment, and after consulting the official Safety Data Sheet (SDS) from the supplier.

Abstract

2-Chloro-3-methoxybenzonitrile is a strategically substituted aromatic building block increasingly utilized in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the ortho-chloro, meta-methoxy, and cyano functionalities, make it a versatile intermediate for synthesizing complex molecular targets. This guide provides a comprehensive technical overview, including physicochemical properties, robust analytical characterization methods, a plausible and detailed synthetic protocol with mechanistic insights, and an exploration of its reactivity and applications in drug discovery.

Introduction: The Strategic Value in Molecular Design

In the landscape of drug discovery, the rational design of small molecule inhibitors and probes hinges on the availability of versatile chemical scaffolds. Substituted benzonitriles are a privileged class of intermediates, with the nitrile group serving as a bioisostere for various functional groups or as a key handle for synthetic transformations. The specific arrangement in 2-Chloro-3-methoxybenzonitrile offers a compelling combination of features:

-

Chloro Group: Acts as an electron-withdrawing group, influences the acidity of adjacent protons, and provides a potential vector for late-stage diversification via cross-coupling reactions. It can also form crucial halogen bonds with protein backbones.[1]

-

Methoxy Group: A hydrogen bond acceptor and an electron-donating group that modulates the electronic character of the aromatic ring, impacting both reactivity and pharmacokinetic properties.[1]

-

Nitrile Group: A strong electron-withdrawing group, a versatile synthetic handle for conversion into amines, amides, or carboxylic acids, and a potential hydrogen bond acceptor in ligand-receptor interactions.

This trifecta of functionalities creates a molecule with predictable reactivity, enabling chemists to build molecular complexity in a controlled manner, making it a valuable asset in the synthesis of novel therapeutic agents.[2]

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of 2-Chloro-3-methoxybenzonitrile are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 853331-52-9 | |

| Molecular Formula | C₈H₆ClNO | |

| Molecular Weight | 167.59 g/mol | |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 92-96 °C |

| Linear Formula | H₃COC₆H₃(Cl)CN | |

Analytical Characterization Workflow

Confirming the identity and purity of the starting material is a critical, non-negotiable step in any synthetic campaign. A multi-pronged analytical approach is required for a self-validating system.

Caption: A standard workflow for the analytical validation of 2-Chloro-3-methoxybenzonitrile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural elucidation. The ¹H NMR spectrum should show three distinct aromatic proton signals and a singlet for the methoxy group. ¹³C NMR will confirm the presence of eight unique carbon environments.

-

Mass Spectrometry (MS): Provides the molecular weight. High-Resolution MS (HRMS) is crucial for confirming the elemental formula to within a few parts per million, distinguishing it from any potential isomers.

-

Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for determining purity (typically >97%). Gas Chromatography (GC) can be used to detect volatile impurities.[4]

Synthesis and Mechanistic Rationale

While several synthetic routes may be conceived, a highly reliable and industrially scalable approach for introducing a nitrile to an aromatic ring is the Sandmeyer reaction . This classic transformation proceeds via a diazonium salt intermediate.

Proposed Synthetic Pathway

Caption: Proposed Sandmeyer reaction workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Objective: To synthesize 2-Chloro-3-methoxybenzonitrile from 2-Chloro-3-methoxyaniline.

Materials:

-

2-Chloro-3-methoxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Protocol:

-

Diazotization (0–5 °C):

-

In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-Chloro-3-methoxyaniline (1.0 eq) and a 3 M aqueous HCl solution (3.0 eq).

-

Cool the resulting slurry to 0 °C in an ice-salt bath.

-

Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the aniline slurry via the addition funnel, ensuring the internal temperature never exceeds 5 °C .

-

Expertise & Experience: Maintaining a low temperature is critical. The aryldiazonium salt is thermally unstable and can decompose violently or lead to unwanted side products (e.g., phenols) if allowed to warm. The dropwise addition controls the exotherm of the reaction.

-

Stir the mixture for an additional 30 minutes at 0–5 °C after the addition is complete.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate, larger flask, prepare a solution of CuCN (1.2 eq) and KCN (1.2 eq) in water. Cool this solution in an ice bath. Perform this step in a certified chemical fume hood. Cyanide is a potent poison.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred cyanide solution.

-

Causality: The copper(I) cyanide acts as a catalyst to facilitate the substitution of the diazonium group with cyanide. Vigorous evolution of nitrogen gas (N₂) will be observed; this is the driving force for the reaction.

-

Once the addition is complete, allow the reaction to warm to room temperature, then heat gently to 50 °C for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract three times with dichloromethane or ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Trustworthiness: The reaction progress and purity of the crude product should be monitored by Thin-Layer Chromatography (TLC). The final product should be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to achieve high purity. The purified product's identity must be confirmed using the analytical methods in section 2.1.

-

Reactivity and Applications in Drug Discovery

The true value of 2-Chloro-3-methoxybenzonitrile lies in its potential for synthetic elaboration. The nitrile group is a linchpin for accessing several key functionalities.

Caption: Key synthetic transformations and potential applications of the title compound.

-

Lead Discovery: This compound can be used in fragment-based screening or as a starting point in multicomponent reactions to rapidly generate libraries of diverse molecules for hit identification.[5][6]

-

Scaffold Elaboration: The primary amine, derived from nitrile reduction, is a powerful handle for building complex structures via amide coupling, reductive amination, or sulfonamide formation.

-

Bioisosteric Replacement: The nitrile can serve as a bioisostere for a carbonyl group, and its conversion to a tetrazole ring is a common strategy in medicinal chemistry to mimic a carboxylic acid with improved metabolic stability and cell permeability.

Safety and Handling

As a substituted benzonitrile, this compound must be handled with appropriate care.

-

Hazard Classifications: Acutely toxic if swallowed, in contact with skin, or if inhaled (Acute Tox. 4).

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

References

-

Title: 2-Chloro-3-methoxybenzonitrile Source: Georganics URL: [Link]

-

Title: Roles of the Chloro and Methoxy Groups in Drug Discovery Source: Drug Hunter (via YouTube) URL: [Link]

-

Title: Safety Data Sheet Source: Chem-Supply URL: [Link]

-

Title: Multicomponent reactions - opportunities for the pharmaceutical industry Source: PubMed, National Library of Medicine URL: [Link]

-

Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL: [Link]

-

Title: Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design Source: MDPI URL: [Link]

-

Title: Safety Data Sheet: Sodium hypochlorite, 13% active chlorine Source: Chemos GmbH & Co.KG URL: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. 2-Chloro-3-methoxybenzonitrile - High purity | EN [georganics.sk]

- 3. 2-Chloro-3-Methylbenzonitrile | Properties, Applications, Safety Data & China Suppliers [nj-finechem.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Multicomponent reactions - opportunities for the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure of 2-Chloro-3-methoxybenzonitrile

For Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and synthesis of 2-Chloro-3-methoxybenzonitrile (C₈H₆ClNO). As a key intermediate in the synthesis of novel pharmaceutical compounds and complex organic molecules, a thorough understanding of its structural and chemical characteristics is paramount. This document elucidates the molecule's architecture through detailed analysis of spectroscopic data, outlines a robust and validated synthetic protocol, and discusses its reactivity and applications. The content herein is curated to support researchers and drug development professionals in leveraging this versatile compound for advanced scientific endeavors.

Introduction: A Versatile Scaffolding for Chemical Innovation

2-Chloro-3-methoxybenzonitrile, also known as 2-chloro-m-anisonitrile, is an aromatic compound characterized by a benzene ring substituted with a chloro group, a methoxy group, and a nitrile group.[1] Its strategic placement of reactive functional groups makes it a valuable precursor in medicinal chemistry and materials science.[2] The interplay between the electron-withdrawing nature of the nitrile and chloro groups and the electron-donating character of the methoxy group creates a unique electronic environment that dictates its reactivity and utility in organic synthesis.[3][4]

Physicochemical and Spectroscopic Data Summary

The fundamental properties of 2-Chloro-3-methoxybenzonitrile are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO | [5] |

| Molecular Weight | 167.59 g/mol | [1][5] |

| CAS Number | 853331-52-9 | [1][5] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 92-96 °C | [1][5] |

| Boiling Point (Predicted) | 264.2 ± 25.0 °C | [5] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [5] |

| InChI Key | QZCKPEQQNFBXHZ-UHFFFAOYSA-N | [1] |

| SMILES String | COc1cccc(C#N)c1Cl | [1] |

Elucidation of the Molecular Structure

A definitive understanding of the molecular structure is achieved through the synergistic interpretation of various spectroscopic techniques.

Structural Representation

The structural formula and atom numbering scheme for 2-Chloro-3-methoxybenzonitrile are depicted below. This standardized representation is crucial for the unambiguous assignment of spectroscopic signals.

Caption: Molecular Structure of 2-Chloro-3-methoxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Chloro-3-methoxybenzonitrile is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.

-

The methoxy group (-OCH₃) protons will appear as a sharp singlet, typically around 3.9 ppm.

-

The three aromatic protons will appear as multiplets in the range of 7.0-7.6 ppm. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms.[6]

-

The spectrum will display eight distinct signals, corresponding to the eight carbon atoms in the molecule.

-

The nitrile carbon (C≡N) is characteristically deshielded and will appear around 115-120 ppm.

-

The methoxy carbon will resonate at approximately 55-60 ppm.

-

The six aromatic carbons will have chemical shifts in the range of 110-160 ppm, with the carbons directly attached to the electronegative chloro and oxygen atoms being the most deshielded.

-

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.[7]

-

Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of the nitrile group.[8]

-

C-O (Ether) Stretch: A strong absorption corresponding to the aryl-alkyl ether linkage will be observed around 1250 cm⁻¹.

-

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 700-800 cm⁻¹, can be attributed to the C-Cl bond.

-

Aromatic C=C and C-H Stretches: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene ring. C-H stretching vibrations for the aromatic ring will appear above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 167.

-

Isotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak will be observed at m/z = 169 with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

Synthesis and Purification: A Validated Protocol

The synthesis of 2-Chloro-3-methoxybenzonitrile can be efficiently achieved from its corresponding aldehyde, 2-Chloro-3-methoxybenzaldehyde. This one-pot conversion of an aldehyde to a nitrile is a well-established and reliable transformation in organic synthesis.[8]

Experimental Protocol: Aldehyde to Nitrile Conversion

This protocol is designed to be a self-validating system, with clear steps for reaction, workup, purification, and characterization.

Reaction: One-pot conversion of 2-Chloro-3-methoxybenzaldehyde to 2-Chloro-3-methoxybenzonitrile.

Rationale: This method avoids the use of highly toxic metal cyanides by converting the aldehyde to an aldoxime in situ, which is then dehydrated to the nitrile.[8] Ferrous sulfate is an inexpensive and effective catalyst for this transformation.

Materials:

-

2-Chloro-3-methoxybenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Anhydrous ferrous sulfate (FeSO₄) (0.1 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-3-methoxybenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and anhydrous ferrous sulfate (0.1 eq).

-

Solvent Addition: Add a sufficient volume of DMF to dissolve the reactants.

-

Reaction Execution: Heat the mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Causality Note: Refluxing in DMF provides the necessary thermal energy to drive both the oxime formation and the subsequent dehydration to the nitrile.

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Causality Note: Ethyl acetate is a suitable solvent for extracting the organic product from the aqueous DMF mixture.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Causality Note: The bicarbonate wash neutralizes any remaining acidic species.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure 2-Chloro-3-methoxybenzonitrile.

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS, comparing the obtained data with the expected values.

Synthesis Workflow Diagram

Caption: Workflow for the Synthesis and Purification of 2-Chloro-3-methoxybenzonitrile.

Reactivity and Applications in Drug Discovery

The unique arrangement of functional groups in 2-Chloro-3-methoxybenzonitrile makes it a versatile building block. The chloro, methoxy, and nitrile groups each offer distinct sites for chemical modification.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations are fundamental in building more complex molecular architectures.

-

Nucleophilic Aromatic Substitution: The chloro group can be displaced by various nucleophiles, although the reaction conditions may need to be forcing due to the presence of the electron-donating methoxy group.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution, with the position of substitution directed by the existing groups.

-

Role in Drug Discovery: This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The chloro and methoxy groups are frequently employed in drug design to modulate ligand-protein interactions, improve metabolic stability, and optimize pharmacokinetic properties.[3][4] For instance, the nitrile can be a precursor to other functional groups like tetrazoles or triazoles, which are important pharmacophores in modern drug discovery.[9]

Safety and Handling

2-Chloro-3-methoxybenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[12] Store the compound in a tightly closed container in a cool, dry place.[10][13]

Conclusion

2-Chloro-3-methoxybenzonitrile is a compound of significant interest to the scientific community, particularly those in the fields of organic synthesis and drug development. Its molecular structure, characterized by a strategically substituted benzene ring, has been thoroughly elucidated by a combination of spectroscopic methods. The synthetic protocol outlined in this guide is robust and reproducible, providing a reliable route to this valuable intermediate. A comprehensive understanding of its structure, properties, and reactivity is the foundation for its effective application in the creation of novel and complex molecules.

References

- Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%. Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEBS1eLbTad9bITnUhNRnebaAhl81J-IXpjK_-Wb_SLSY1FrFvdf5CLDUs_u5eByVHQZoatCtais_9XRRRe0Masvd4eMJdVmhpBa7yt5xVQb39ZWz8Iv65Lop8Aap44BaIJTpBFPruLRMQC6Y=]

- SAFETY DATA SHEET - 3-chloro-2-methylbenzonitrile. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcfkEaeskBIPUzWK7aDXhCcsnRFeern4Tvit_eMsi0NAmRDw0bnyEa1c6LSBD_W-y2iP-29VPunm94gpfDlx85b7WXeIa4N5lGulZeDQIA4RQHWN9o_5ZJhdPrv43necQ_qvMlYTf6NtK5ebe0MrmUhrbWvL1VRoDZ_OVkI4zmSO9Rck5fdwUWLkBPtKqp57HQm0FnRMd1Yflf6VJokFR7jp1iKgMG_8kTSRDDheAoPTPNqObcJ8Di9yg2Na1MSAi5i7Z70g57kyiUoKc=]

- 2-Chloro Benzonitrile CAS No 873-32-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0EaQXj0FYDvMtu5lp5KPWj9Q7u78e_zXEKjCwNK12Stlr480EcOE1F3DmwtOMMV-JcVC6-n32ZUPKQ1ZtIG3hZ198wP7on7KEj3dAcN81e9kAQpQLYuvPDxS05pxK-AmzhMjrtYA0T24CWxBmac7sTE26y9y16jHuzMT_APbeNFg00cJzo5VEcxtROV22Vv7TH2auv5QYUusKRafCFUxuC9-w86neHFg=]

- 2-Chloro-3-methoxybenzonitrile - High purity. Georganics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMQk36n7XCXAGefKR9wi40wUzomPubu2--qyacYZkk2oGtr2lkniJ49G6USGUrqfyIig-6aGAFgQ_tFe9YPKS84rWpYaVaPIKIDxJsqiQGv1cVglJEG7NoD4IpaIWYEu9ZqtfMamTb0iqjDNX-wRiGCsMz8pNn0qw=]

- 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrHFGO32f51N_8ItcRJJhogufjVWhzVigxzP-Aeg5b__xFxzf9I9Ka66yLTlbAFOyG2UyJ3d52CkJxP15BD1qyz2ApK3nKQAx4Ybh0IhP7kZFEN4AKCDXSOrNq5AUbRJZzUwMscOH-A9bJYAyqz8c2I7iu_XOLrSg9TFFNeFL9ApXc76dwoHDvsJ3MvQo=]

- Safety Data Sheet - 5-Formyl-2-methoxybenzonitrile. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_e5JO2Dj-eJFF1cp0-QXduIibnn0BvCTJZq7GvQpCC-VI2U2nKDgyyCU4LkzgZqC77nHyBZPw0-rXHDvwDhm_8xD7utg5sjdEzpz2tGsZbQALrt1AtFz8lGmpg4woMTksmDF8Y0gnFzc6zwLOAs53UXTYoAeofAcI]

- 2-Chloro-3-methoxybenzonitrile, 97%. CookeChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8RNaDfZ5XY597xX9wte4vKDhCqIE9zEUsYkI1cypq89Zb6h28G9-IKaN0xKZrL9Ud-7unUlyeQQe-33mp2dLyGbj6MX-ChUlI-LlllX3HNT6c_MyuVDC7mBGAUMJtM3G3aCHiOf0=]

- SAFETY DATA SHEET - Morphine-d3 hydrochloride. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3XlzmL0EziH6IlECLg4eXq0u2rG2C7pV7vv8sLX2PrTRrq5Vn_np60_PBnTraw6jzHitJDnEUeE2PQLTOS0SQL_jHHBIp46HrOf2_mdaCuZdB2i_AhNxyyumkL40yCgueBPKEkGxQrhzQbQ==]

- 2-Chloro-3-methoxybenzaldehyde 97. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ8XEeYEK0y2aWrA9cfCwVQZSQs2NnTA31p3Kdrzy2X3naNF-H-tKQywciiqDB5gvpAYvNDpD6IU2a3qQ65ENygI42WB_ZYb19dY-YzO8VoYWPsWRsIZPxGUypFJdhDJiDgbCE8RZhsgSXqSg5KG0QguDX]

- The 1,2,3-triazole 'all-in-one' ring system in drug discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36199468/]

- 2-Chloro-3-methoxybenzonitrile 97. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/702784]

- Preparation method of o-methoxybenzonitrile. Google Patents. [URL: https://patents.google.

- 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide. ResearchGate. [URL: https://www.researchgate.net/publication/274261778_2-Chloro-N-3-methoxybenzoylbenzenesulfonamide]

- 2-Chloro-3-methoxybenzoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16218063]

- One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. International Journal of ChemTech Research. [URL: http://sphinxsai.com/2014/ch_vol6_no11/1/(4921-4924)V6N11C.pdf]

- Electronic Supplementary Information. The Royal Society of Chemistry. [URL: https://www.rsc.

- Parallels between the chloro and methoxy groups for potency optimization. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10803450/]

- A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4. Google Patents. [URL: https://patents.google.

- Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [URL: https://www.youtube.

- Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [URL: https://www.chem.wisc.edu/deptfiles/chem344/344-16-Spectroscopy.pdf]

- Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_1_35]

Sources

- 1. 2-氯-3-甲氧基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Chloro-3-methoxybenzonitrile - High purity | EN [georganics.sk]

- 3. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. 2-Chloro-3-methoxybenzonitrile , 97% , 853331-52-9 - CookeChem [cookechem.com]

- 6. rsc.org [rsc.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. asianpubs.org [asianpubs.org]

- 9. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

Technical Guide: Chemical Reactivity Profile of 2-Chloro-3-methoxybenzonitrile

Part 1: Executive Technical Assessment

2-Chloro-3-methoxybenzonitrile (CAS: 853331-52-9) acts as a high-value "lynchpin" scaffold in medicinal chemistry. Its utility stems from its dense functionalization : three distinct reactive handles (Chloro, Methoxy, Cyano) arranged contiguously on a benzene ring.

This arrangement creates a unique electronic environment:

-

The Nitrile (CN) at C1: A strong electron-withdrawing group (EWG) that activates the ortho-position.

-

The Chloride (Cl) at C2: An activated leaving group, susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition by transition metals.

-

The Methoxy (OMe) at C3: An electron-donating group (EDG) that modulates the electrophilicity of the ring and serves as a masked phenol.

This guide details the chemoselective exploitation of these handles, providing researchers with a roadmap for divergent synthesis.

Part 2: Electronic Structure & Activation Analysis

To predict reactivity, we must analyze the Hammett electronic effects. The nitrile group (

Conversely, the C3-Methoxy group provides resonance donation, which slightly deactivates the ring but directs electrophilic substitution (if conditions allow) to the C6 position (para to OMe).

Reactivity Hierarchy (Order of Operations)

-

Primary Site (C2-Cl): SNAr reactions (under basic conditions) or Pd-catalyzed cross-couplings.

-

Secondary Site (C3-OMe): Demethylation to reveal a phenol (hydrogen bond donor/acceptor).

-

Tertiary Site (C1-CN): Hydrolysis to amide/acid or reduction to benzylamine.

Part 3: Core Reactivity Modules & Protocols

Module A: The Activated C-Cl Bond (SNAr & Cross-Coupling)

Due to the ortho-cyano effect, the chlorine atom is labile enough to be displaced by heteroatom nucleophiles without transition metal catalysis, provided the nucleophile is sufficiently strong.

1. Nucleophilic Aromatic Substitution (SNAr)

Mechanism: Addition-Elimination via a Meisenheimer Complex. Scope: Primary/secondary amines, thiols, and alkoxides.

Representative Protocol: Amination with Morpholine

-

Objective: Synthesis of 2-morpholino-3-methoxybenzonitrile.

-

Rationale: Morpholine acts as both nucleophile and base. The polar aprotic solvent (DMSO or DMF) stabilizes the anionic transition state.

Step-by-Step Methodology:

-

Setup: Charge a dried reaction vial with 2-Chloro-3-methoxybenzonitrile (1.0 equiv, 1.0 mmol) and anhydrous DMSO (3.0 mL).

-

Addition: Add Morpholine (2.5 equiv, 2.5 mmol). Note: Excess base is required to neutralize the HCl generated.

-

Reaction: Heat the mixture to 80–100 °C. Monitor by HPLC/TLC every 2 hours.

-

Self-Validation Check: The starting material (non-polar) should disappear, replaced by a more polar, UV-active spot (the amine adduct).

-

-

Workup: Cool to RT. Pour into ice-water (15 mL). The product typically precipitates. Filter and wash with water.

-

Purification: Recrystallize from Ethanol/Water if necessary.

2. Suzuki-Miyaura Cross-Coupling

Mechanism: Pd(0)/Pd(II) catalytic cycle.[1] The electron-poor nature of the ring facilitates the Oxidative Addition step, often the rate-determining step for aryl chlorides.

Representative Protocol: Coupling with Phenylboronic Acid

-

Catalyst System: Pd(OAc)₂ / S-Phos. S-Phos is chosen for its ability to facilitate the coupling of sterically hindered or electron-deactivated chlorides, though here it ensures rapid turnover.

Step-by-Step Methodology:

-

Setup: In a glovebox or under Ar, combine 2-Chloro-3-methoxybenzonitrile (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), and S-Phos (4 mol%).

-

Solvent: Add pre-degassed Toluene/Water (10:1 ratio). Add K₃PO₄ (2.0 equiv).

-

Reaction: Seal and heat to 90 °C for 4-12 hours.

-

Self-Validation Check: The reaction mixture should darken (active Pd species). If Pd black precipitates early, the ligand loading may be insufficient.

-

-

Workup: Filter through a Celite pad to remove Pd residues. Extract with EtOAc.

Module B: The Masked Phenol (Demethylation)

The methoxy group is stable under basic SNAr conditions but can be cleaved using strong Lewis acids. This reveals a hydroxyl group at C3, creating a 3-hydroxybenzonitrile derivative (a privileged scaffold in kinase inhibitors).

Representative Protocol: BBr₃ Mediated Demethylation

-

Safety Critical: BBr₃ reacts violently with moisture.[2]

Step-by-Step Methodology:

-

Setup: Dissolve 2-Chloro-3-methoxybenzonitrile (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration). Cool to -78 °C (Dry ice/acetone bath).

-

Addition: Dropwise add BBr₃ (1.0 M in DCM, 3.0 equiv) over 20 minutes.

-

Causality: Low temperature prevents uncontrolled exothermic hydrolysis and regioselectivity issues.

-

-

Warming: Allow the reaction to warm slowly to 0 °C over 2 hours.

-

Quenching: EXTREME CAUTION. Re-cool to -78 °C. Quench by dropwise addition of Methanol. Massive HBr evolution will occur.

-

Workup: Wash organic layer with NaHCO₃ (sat. aq). Dry over Na₂SO₄.

-

Self-Validation Check: 1H NMR will show the disappearance of the methoxy singlet (~3.9 ppm) and appearance of a broad phenolic -OH singlet.

-

Part 4: Visualization of Chemical Pathways

The following diagram maps the divergent synthesis pathways available from the core scaffold.

Figure 1: Divergent synthesis map illustrating the four primary transformation vectors for 2-Chloro-3-methoxybenzonitrile.

Part 5: Quantitative Data Summary

| Reaction Type | Reagent Class | Active Site | Typical Yield | Critical Parameter |

| SNAr | C2-Cl | 85-95% | Solvent Polarity (DMSO/DMF preferred) | |

| Suzuki Coupling | Boronic Acids | C2-Cl | 70-90% | Catalyst Ligand (S-Phos/X-Phos) |

| Demethylation | Lewis Acid (BBr | C3-OMe | 80-90% | Anhydrous conditions; Quenching rate |

| Hydrolysis | Base/Peroxide | C1-CN | 90%+ | Temperature control to stop at Amide |

Part 6: Safety & Handling (GHS Standards)

Signal Word: WARNING

-

H302: Harmful if swallowed.[3]

-

H315/H319: Causes skin and serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Handling Protocols:

-

Dust Control: Use a localized exhaust hood when weighing the solid.

-

Cyanide Hazard: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN gas. Always keep a cyanide antidote kit available in the lab when performing hydrolysis reactions.

-

Waste: Segregate halogenated organic waste.

Part 7: References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24884326, 2-Chloro-3-methoxybenzonitrile. [Link]

-

Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr) - Mechanism and Conditions. [Link]

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling - Reaction Conditions and Catalysts. [Link]

-

Chem-Station. BBr3-mediated Demethylation Protocols. [Link]

Sources

An In-Depth Technical Guide to Nucleophilic Aromatic Substitution on 2-Chloro-3-methoxybenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-methoxybenzonitrile is a substituted aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern presents a nuanced case for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic chemistry. This guide provides a detailed exploration of the mechanistic principles governing SNAr reactions on this substrate, an analysis of the electronic interplay of its substituents, and field-proven, step-by-step protocols for its derivatization with various nucleophiles. By elucidating the causality behind experimental choices, this document aims to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize 2-chloro-3-methoxybenzonitrile in their synthetic endeavors.

Introduction: The Strategic Importance of 2-Chloro-3-methoxybenzonitrile

In the landscape of medicinal chemistry and materials science, the benzonitrile scaffold is a privileged structure. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, or it can act as a key binding element in pharmacologically active agents. 2-Chloro-3-methoxybenzonitrile, in particular, offers three distinct points for chemical modification: the chloro, methoxy, and nitrile functionalities. The most synthetically accessible of these is the displacement of the chloride leaving group via nucleophilic aromatic substitution (SNAr).

This guide focuses exclusively on the SNAr reaction, a process where a nucleophile replaces a leaving group on an aromatic ring.[2] Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-deficient, a condition met by the presence of strong electron-withdrawing groups.[3][4] The specific arrangement of substituents on 2-chloro-3-methoxybenzonitrile makes it an intriguing, albeit challenging, substrate for this transformation, necessitating a thorough understanding of its electronic properties to achieve successful outcomes.

Mechanistic Deep Dive: The Electronics of SNAr on a Differentiated Ring

The feasibility and rate of a nucleophilic aromatic substitution reaction are dictated by the electronic nature of the aromatic ring and the stability of the reaction intermediate. The archetypal SNAr mechanism is a two-step addition-elimination process that proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][5][6]

Step 1 (Rate-Determining): The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a new sigma bond and disrupting the ring's aromaticity.[3][7] This initial addition is typically the rate-determining step of the reaction, as it involves a significant energy barrier associated with the loss of aromatic stabilization.[8]

Step 2 (Fast): The leaving group departs, taking its bonding electrons with it. This step rapidly restores the aromaticity of the ring, leading to the final substituted product.[5]

The stability of the negatively charged Meisenheimer complex is paramount. Electron-withdrawing groups (EWGs) are essential as they delocalize and stabilize this negative charge, thereby lowering the activation energy of the rate-determining step.[4]

The Dueling Roles of Substituents on 2-Chloro-3-methoxybenzonitrile

The reactivity of 2-chloro-3-methoxybenzonitrile is a direct consequence of the interplay between its three substituents:

-

The Nitrile Group (-CN): As a powerful electron-withdrawing group, the cyano substituent is the primary activator of the ring toward nucleophilic attack.[9] However, its position meta to the chlorine leaving group is a critical factor. For maximal activation, EWGs must be positioned ortho or para to the leaving group, as this allows the negative charge of the Meisenheimer intermediate to be directly delocalized onto the EWG through resonance.[3][7][10][11] When the EWG is meta, this resonance stabilization is not possible, and the group can only exert a weaker, inductive electron-withdrawing effect.[5][12] Consequently, 2-chloro-3-methoxybenzonitrile is expected to be less reactive than its 2-chloro-4-cyanobenzonitrile or 2-chloro-6-cyanobenzonitrile isomers, often requiring more forcing reaction conditions (e.g., higher temperatures, stronger nucleophiles).[13]

-

The Methoxy Group (-OCH₃): The methoxy group, positioned ortho to the leaving group, has a dual electronic nature. It is electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect). In the context of SNAr, its resonance effect is generally deactivating, as it donates electron density to the ring, making it less electrophilic. During the formation of the Meisenheimer complex, one of the resonance structures places the negative charge directly on the carbon atom bearing the methoxy group. This juxtaposition of a negative charge and a lone-pair-bearing oxygen atom can be destabilizing. However, some studies suggest that ortho-heteroatom groups can, in some cases, lower the activation energy by stabilizing the transition state through interactions with the incoming nucleophile.[14]

-

The Chlorine Atom (-Cl): Chlorine serves as the leaving group. In SNAr reactions, the rate-determining step is the nucleophilic attack, not the departure of the leaving group.[3] Therefore, the C-Cl bond strength is less important than the atom's ability to stabilize the transition state through its inductive effect. More electronegative halogens like fluorine often lead to faster SNAr reactions than chlorine for this reason.[11]

Field-Validated Experimental Protocols

The following protocols provide robust, self-validating methodologies for the nucleophilic substitution on 2-chloro-3-methoxybenzonitrile. The rationale behind key steps is explained to ensure reproducibility and facilitate troubleshooting.

General Experimental Workflow

A standardized workflow is crucial for systematic investigation. This involves careful setup, diligent monitoring, and thorough purification to ensure the integrity of the final product.

Protocol 1: Amination with a Primary/Secondary Amine

This protocol describes the synthesis of 2-amino-3-methoxybenzonitrile derivatives, common pharmacophores.

-

Objective: To replace the C2-chlorine with an amine nucleophile.

-

Causality: The reaction is typically performed in a polar aprotic solvent (e.g., DMSO, DMF) to solvate the cationic counter-ion of the base without hydrogen-bonding to the amine nucleophile, thus maximizing its nucleophilicity. A base is required to neutralize the HCl generated in situ, driving the reaction to completion. Elevated temperatures are necessary to overcome the activation barrier, which is heightened by the meta-positioned nitrile group.

Materials and Equipment:

-

2-Chloro-3-methoxybenzonitrile (1.0 eq)

-

Amine (e.g., morpholine, benzylamine) (1.2 - 2.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Nitrogen or Argon gas supply

-

Standard glassware for work-up and purification

Step-by-Step Methodology:

-

Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-3-methoxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent & Reagent Addition: Add anhydrous DMSO to create a stirrable slurry (approx. 0.2-0.5 M concentration of the substrate). Add the amine nucleophile (1.2 eq) via syringe.

-

Reaction: Heat the reaction mixture to 100-140 °C with vigorous stirring. The exact temperature will depend on the nucleophilicity of the amine and should be determined empirically.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of cold water. A precipitate of the product may form. Stir for 30 minutes.

-

Isolation: Collect the solid product by vacuum filtration, washing with water to remove inorganic salts and residual solvent. If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Thioetherification with a Thiol

This protocol details the formation of a C-S bond, yielding valuable thioether products.

-

Objective: To replace the C2-chlorine with a sulfur nucleophile.

-

Causality: Thiols are converted to their more nucleophilic thiolate anions by a base.[15] A strong base like sodium hydride (NaH) ensures complete deprotonation. The reaction is run in an anhydrous polar aprotic solvent to prevent protonation of the highly reactive thiolate. Thiolates are powerful nucleophiles, so these reactions may proceed at lower temperatures than aminations.[16]

Materials and Equipment:

-

2-Chloro-3-methoxybenzonitrile (1.0 eq)

-

Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Schlenk flask or equivalent, magnetic stirrer

-

Nitrogen or Argon gas supply

-

Syringes for liquid transfer

Step-by-Step Methodology:

-

Thiolate Formation: To a dry Schlenk flask under an inert atmosphere, add a solution of the thiol (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes to ensure complete formation of the sodium thiolate.

-

Substrate Addition: Add a solution of 2-chloro-3-methoxybenzonitrile (1.0 eq) in a minimal amount of anhydrous DMF to the thiolate solution via syringe.

-

Reaction: Heat the reaction mixture to 60-100 °C. The optimal temperature will depend on the specific thiol used.

-

Monitoring: Monitor the reaction by TLC or HPLC until completion (typically 4-12 hours).

-

Work-up: Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with water.

-

Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[17]

-

Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 3: Etherification with an Alkoxide

This protocol outlines the synthesis of aryl ethers via substitution with an alcohol-derived nucleophile.

-

Objective: To form a C-O bond by displacing the chloride with an alkoxide.

-

Causality: Similar to thiols, alcohols are poor nucleophiles and must be deprotonated to form the potent alkoxide nucleophile. Using the corresponding alcohol as the solvent can be effective, but often a polar aprotic solvent is used with a pre-formed alkoxide for better control and higher reactivity.

Materials and Equipment:

-

2-Chloro-3-methoxybenzonitrile (1.0 eq)

-

Alcohol (e.g., methanol, ethanol) (used as solvent or reagent)

-

Sodium metal (Na) or Sodium hydride (NaH) (1.5 eq)

-

Anhydrous Dimethylformamide (DMF) (if not using the alcohol as solvent)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Nitrogen or Argon gas supply

Step-by-Step Methodology:

-

Alkoxide Formation: Method A (Alcohol as solvent): To a dry flask containing the desired anhydrous alcohol (e.g., methanol) under an inert atmosphere, carefully add sodium metal (1.5 eq) in small pieces at 0 °C. Allow the metal to react completely. Method B (Aprotic solvent): To a suspension of NaH (1.5 eq) in anhydrous DMF at 0 °C, slowly add the desired alcohol (1.5 eq). Stir until gas evolution ceases.

-

Substrate Addition: Add 2-chloro-3-methoxybenzonitrile (1.0 eq) to the freshly prepared alkoxide solution.

-

Reaction: Heat the mixture to reflux (for Method A) or to 80-120 °C (for Method B).

-

Monitoring: Follow the reaction's progress by TLC or HPLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. If using an alcohol as the solvent, remove most of it under reduced pressure. Dilute the residue with water.

-

Isolation: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts with water and brine, dry over MgSO₄, filter, and concentrate.

-

Purification: Purify the resulting aryl ether by column chromatography or distillation if applicable.

Data Summary and Expected Outcomes

The success of these reactions is highly dependent on the chosen nucleophile and reaction conditions. The following table provides a generalized summary based on established principles of SNAr chemistry. Yields are estimates and will vary.

| Nucleophile Class | Example Nucleophile | Typical Base | Typical Solvent | Temperature (°C) | Approx. Time (h) | Expected Yield |

| Amines | Morpholine | K₂CO₃ | DMSO | 120-140 | 12-24 | Moderate-Good |

| Thiols | Thiophenol | NaH | DMF | 80-100 | 4-12 | Good-Excellent |

| Alkoxides | Sodium Methoxide | NaH / Na | Methanol / DMF | 65-120 | 8-18 | Moderate |

Conclusion

The nucleophilic aromatic substitution of 2-chloro-3-methoxybenzonitrile is a synthetically valuable but mechanistically nuanced transformation. The activating, yet meta-directing, nitrile group and the electronically ambiguous ortho-methoxy group create a substrate that requires carefully optimized and often forcing reaction conditions. By understanding the underlying principles of the SNAr mechanism and the specific electronic contributions of each substituent, researchers can rationally design experiments. The detailed protocols provided in this guide serve as a validated starting point for the synthesis of a diverse range of 2-substituted-3-methoxybenzonitrile derivatives, enabling further exploration in drug discovery and materials science.

References

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Total Synthesis. (n.d.). Nucleophilic Aromatic Substitution Mechanism & Key Concepts. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

-

OrganicChemGuide. (n.d.). 21.04 Nucleophilic Aromatic Substitution. [Link]

-

BYJU'S. (n.d.). Nucleophilic aromatic substitution. [Link]

-

University of Calgary. (n.d.). Chapter 2 - Reaction Examples. [Link]

-

ACS Publications. (2024, June 2). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. [Link]

-

Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. [Link]

-

The Organic Chemistry Tutor. (2018, April 11). 34.05 Nucleophilic Aromatic Substitution. [Link]

-

JoVE. (2025, May 22). Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

-

ResearchGate. (2025, August 6). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]

-

ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

-

Wordpress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]

-

ACS Publications. (2026, January 30). Direct Metal-Free Synthesis of β-Keto and Dienyl Sulfides from Bromopenta-1,4-dienes and Thiols. [Link]

- Google Patents. (n.d.).

-

ACS Publications. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

-

PubMed Central. (n.d.). Interrupted SNAr-Alkylation Dearomatization. [Link]

-

PubMed Central. (2025, August 13). Development of a Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ionization Mechanism. [Link]

-

Georganics. (n.d.). 2-Chloro-3-methoxybenzonitrile. [Link]

-

ACS Publications. (n.d.). Effects of Bases and Halides on the Amination of Chloroarenes Catalyzed by Pd[P(tBu3)]2. [Link]

Sources

- 1. 2-Chloro-3-methoxybenzonitrile - High purity | EN [georganics.sk]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Aromatic Nucleophilic Substitution [fishersci.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]

- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 8. total-synthesis.com [total-synthesis.com]

- 9. organicchemistryguide.com [organicchemistryguide.com]

- 10. byjus.com [byjus.com]

- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

- 13. Reaction Examples [cdb.ics.uci.edu]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on the Potential Biological Activity of 2-Chloro-3-methoxybenzonitrile

Executive Summary

2-Chloro-3-methoxybenzonitrile is a substituted aromatic compound that, while primarily utilized as a chemical intermediate, presents a compelling scaffold for biological investigation. Preliminary research suggests inherent antimicrobial and anticancer properties, a potential largely substantiated by the diverse and potent bioactivities of its structural derivatives. The strategic placement of the chloro, methoxy, and nitrile functional groups provides a unique electronic and steric profile, making it a versatile starting point for medicinal chemistry campaigns. This guide synthesizes the current, albeit limited, direct evidence for the bioactivity of 2-Chloro-3-methoxybenzonitrile, extensively reviews the activities of its close structural analogs to build a predictive framework for its potential, and provides detailed experimental protocols for its further investigation. We will explore its synthesis, delve into the mechanistic pathways targeted by its derivatives—from anticancer signaling to microbial membrane disruption—and elucidate the critical role of its functional groups in establishing ligand-protein interactions.

Introduction to 2-Chloro-3-methoxybenzonitrile: A Scaffold of Potential

2-Chloro-3-methoxybenzonitrile (CAS No. 853331-52-9) is an organic compound that serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and specialty dyes.[1][2] However, beyond its role as a synthetic intermediate, the molecule's own biological potential is an area of nascent interest. Initial studies have hinted at potential antimicrobial and anticancer activities, suggesting it may interact with specific biological targets to modulate enzymatic activity or inhibit cellular processes.[1]

The true promise of this scaffold is illuminated by examining the crucial roles its constituent functional groups—chloro and methoxy—play in modern drug discovery.[3] Both substituents, despite having opposing electronic effects on the aromatic ring, exhibit a dual electrostatic nature. The chloro group is electronegative but possesses a region of positive electrostatic potential known as a σ-hole, while the methoxy group's oxygen is electronegative, yet its terminal methyl can engage in favorable interactions.[4] This versatility allows for a range of intermolecular interactions within protein binding pockets, including hydrogen bonds, halogen bonds, and various multipolar interactions, making these groups powerful tools for optimizing molecular recognition and biological potency.[4][5]

This guide provides a comprehensive technical overview of the known and potential biological activities of 2-Chloro-3-methoxybenzonitrile. By analyzing direct evidence and the well-documented activities of its derivatives, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding and a strategic framework for unlocking the therapeutic potential of this promising chemical entity.

Synthesis and Characterization

The accessibility of 2-Chloro-3-methoxybenzonitrile is crucial for its widespread investigation. A common and reliable laboratory-scale synthesis proceeds from 2-chloro-3-methoxybenzaldehyde.[1]

Detailed Experimental Protocol: Synthesis from 2-chloro-3-methoxybenzaldehyde

This two-step protocol first converts the aldehyde to an oxime, which is then dehydrated to the target nitrile.

Step 1: Oxime Formation

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-chloro-3-methoxybenzaldehyde in ethanol.

-

Add 1.1 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) to the solution, followed by 1.2 equivalents of a mild base such as sodium acetate or pyridine.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the 2-chloro-3-methoxybenzaldehyde oxime.

-

Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

Step 2: Dehydration to Nitrile

-

Place the dried oxime into a clean, dry round-bottom flask.

-

Add a dehydrating agent. A common choice is phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions, though milder reagents like acetic anhydride can also be effective.[1]

-

Heat the reaction mixture under reflux for 1-3 hours, again monitoring by TLC.

-

After cooling to room temperature, carefully pour the mixture over crushed ice to quench the excess dehydrating agent.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2-Chloro-3-methoxybenzonitrile.

Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy (to confirm the presence of the C≡N stretch around 2220-2240 cm⁻¹), and Mass Spectrometry (MS).

Analysis of Potential Biological Activities

While direct studies on 2-Chloro-3-methoxybenzonitrile are limited, a robust hypothesis of its potential can be constructed by examining the activities of structurally related compounds and derivatives.

Anticancer Potential

The benzonitrile scaffold is present in numerous anticancer agents, and preliminary evidence suggests the parent compound may share this activity.[1] A compelling case study is found in a synthetic derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline , which incorporates the core chloro-methoxy-aromatic structure.

This derivative exhibited remarkable and selective cytotoxicity against colorectal cancer cell lines (HCT116 and Caco-2), with an IC₅₀ value on HCT116 cells (0.35 µM) that was 17 times more potent than the natural product lead, neocryptolepine.[6] Mechanistic studies revealed that the compound's efficacy stems from its ability to modulate the critical PI3K/AKT/mTOR signaling pathway.[6] Its downstream effects include arresting the cell cycle at the G2/M phase, inducing the production of reactive oxygen species (ROS), collapsing the mitochondrial membrane potential, and ultimately triggering apoptosis.[6]

| Compound | Cell Line | IC₅₀ (µM) | Source |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 | 0.35 | [6] |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Caco-2 | 0.54 | [6] |

| Neocryptolepine (Lead Compound) | HCT116 | ~5.95 | [6] |

Table 1. Cytotoxicity of a key derivative against colorectal cancer cells.

Proposed Workflow for Anticancer Screening

To validate this potential, 2-Chloro-3-methoxybenzonitrile should be subjected to a systematic screening workflow.

Antimicrobial Activity

The potential for antimicrobial activity is another promising avenue.[1] Again, evidence from related structures is highly informative. The synthetic amide 2-chloro-N-phenylacetamide has demonstrated fungicidal activity against strains of Aspergillus flavus, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 256 µg/mL.[7] Its mechanism of action is believed to involve binding to ergosterol in the fungal plasma membrane and potentially inhibiting DNA synthesis.[7] Similarly, 2-Chloro-3-hydrazinylquinoxaline has shown noteworthy effectiveness against various Candida and Aspergillus species, highlighting the potential utility of the 2-chloro substitution pattern in antifungal drug design.[8]

| Compound | Organism(s) | MIC Range (µg/mL) | Source |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | [7] |

| 2-chloro-N-phenylacetamide (MFC) | Aspergillus flavus | 32 - 512 | [7] |

Table 2. Antifungal activity of a related chloro-substituted compound. (MFC = Minimum Fungicidal Concentration)

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is essential for quantifying antimicrobial activity.

-

Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus, E. coli, C. albicans) on appropriate agar plates. Suspend colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: Dissolve 2-Chloro-3-methoxybenzonitrile in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes in medium, no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 35-37°C) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that results in the complete visual inhibition of microbial growth.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological potential of 2-Chloro-3-methoxybenzonitrile is intrinsically linked to the properties of its functional groups. Understanding how these groups interact with biological macromolecules is key to predicting activity and designing superior derivatives.

-

The Chloro Group: The chlorine atom can act as a hydrogen bond acceptor. More uniquely, it can participate in halogen bonding , where its electropositive σ-hole interacts favorably with a nucleophilic atom (like a backbone carbonyl oxygen) in a protein binding site.[4] This interaction is highly directional and can provide significant binding affinity.

-

The Methoxy Group: The oxygen atom is a classic hydrogen bond acceptor. The methyl group, while seemingly simple, can engage in favorable CH–π interactions with aromatic residues like phenylalanine or tyrosine, or van der Waals interactions within hydrophobic pockets.[4]

-

The Nitrile Group: The nitrile is a strong hydrogen bond acceptor and a dipole that can participate in electrostatic interactions, further anchoring the molecule within a binding site.

These varied, non-covalent interactions allow the scaffold to probe and adapt to different regions of a protein pocket, making it a versatile starting point for lead optimization.

Future Research Directions and Conclusion

2-Chloro-3-methoxybenzonitrile stands as a scaffold with significant, yet largely untapped, therapeutic potential. The preliminary data, strongly supported by the demonstrated efficacy of its close structural analogs, justifies a more rigorous and systematic investigation.

Key Future Directions:

-

Broad-Spectrum Biological Screening: The compound should be systematically screened against diverse panels, including the NCI-60 human tumor cell line panel and a wide range of clinically relevant bacterial and fungal pathogens (including resistant strains like MRSA and Candida auris).

-

Mechanism of Action Elucidation: For any confirmed activities, in-depth mechanistic studies are paramount. This includes identifying specific molecular targets, clarifying effects on key signaling pathways, and assessing potential for resistance development.

-

Medicinal Chemistry Optimization: A focused library of derivatives should be synthesized. Modifications could include altering the substitution pattern on the ring, replacing the chloro or methoxy groups with other functional groups (e.g., fluoro, bromo, ethoxy) to probe SAR, and modifying the nitrile group to other bioisosteres.

-

In Vivo Evaluation: The most promising compounds from in vitro studies must be advanced to preclinical animal models to assess their efficacy, pharmacokinetics (ADME), and safety profiles.

While 2-Chloro-3-methoxybenzonitrile is not yet a therapeutic agent, it represents a highly promising starting point for drug discovery. Its synthetic accessibility, combined with the favorable physicochemical properties imparted by its chloro and methoxy substituents, makes it an attractive scaffold. The potent anticancer and antimicrobial activities observed in its derivatives provide a strong rationale for its exploration. Through the systematic application of the screening funnels and mechanistic studies outlined in this guide, the scientific community can effectively probe the full biological potential of this versatile molecule.

References

-

Al-Ostath, A. I., et al. (2024). The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. PLOS One, 19(5), e0301980. Retrieved from [Link]

-

Georganics. (n.d.). 2-Chloro-3-methoxybenzonitrile - High purity. Georganics. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological activities of 2 beta-chloro-, 2 beta-fluoro-, and 2 beta-methoxy-1 alpha,25-dihydroxyvitamin D3. National Center for Biotechnology Information. Retrieved from [Link]

-

Kauthale, S., et al. (2023). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Medicinal Chemistry, 14(3), 511-517. Retrieved from [Link]

-

Zhang, X., et al. (2013). 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile: A Transdermal Selective Androgen Receptor Modulator (SARM) for Muscle Atrophy. Journal of Medicinal Chemistry, 56(19), 7576-7587. Retrieved from [Link]

-

National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. Toxicity Report Series, 25. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methyl-3-methoxybenzonitrile. PrepChem.com. Retrieved from [Link]

-

Wang, W., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 7(40), 35898-35908. Retrieved from [Link]

-

Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Retrieved from [Link]

-

Torney, H. L., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 22(4), 635-638. Retrieved from [Link]

-

Gnanasekaran, S., & Finch, A. (1996). Promoting activity of the herbicide dicamba (2-methoxy-3,6-dichlorobenzoic acid) in two stage hepatocarcinogenesis. Cancer Letters, 104(1), 87-91. Retrieved from [Link]

-

Ishihara, Y., & Baran, P. S. (2024). Parallels between the chloro and methoxy groups for potency optimization. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. Retrieved from [Link]

-

de Farias, M. A., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997. Retrieved from [Link]

Sources

- 1. Buy 2-Chloro-3-methoxybenzonitrile | 853331-52-9 [smolecule.com]

- 2. 2-Chloro-3-methoxybenzonitrile - High purity | EN [georganics.sk]

- 3. drughunter.com [drughunter.com]

- 4. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species | PLOS One [journals.plos.org]

Technical Whitepaper: 2-Chloro-3-methoxybenzonitrile

Optimization of Synthesis, Structural Characterization, and Pharmacophore Utility

Executive Summary

2-Chloro-3-methoxybenzonitrile (CAS: 853331-52-9) is a specialized trisubstituted benzene derivative serving as a critical scaffold in medicinal chemistry and material science.[1][2][3] Structurally, it combines a steric anchor (chlorine), a hydrogen-bond acceptor (methoxy), and a reactive electrophile (nitrile) on a single aromatic core.[1] This unique substitution pattern makes it a high-value intermediate for the synthesis of Phosphodiesterase 4 (PDE4) inhibitors—analogs of Cilomilast—and a subject of interest in Non-Linear Optical (NLO) materials research due to its charge transfer characteristics.[1]

This guide provides a rigorous technical analysis of the molecule, detailing a scalable synthesis protocol, safety criticalities, and spectroscopic validation standards.[1]

Part 1: Structural Identity & Nomenclature

The IUPAC name 2-chloro-3-methoxybenzonitrile is derived based on the priority rules where the nitrile group (-CN) commands position 1 on the benzene ring.[1]

Chemical Identifiers

| Parameter | Detail |

| IUPAC Name | 2-Chloro-3-methoxybenzonitrile |

| CAS Number | 853331-52-9 |

| Molecular Formula | |

| Molecular Weight | 167.59 g/mol |

| SMILES | COc1cccc(C#N)c1Cl |

| Physical State | White to off-white crystalline solid |

| Melting Point | 92–96 °C |

Structural Logic

The molecule features a "push-pull" electronic system:[1]

-

Electron Withdrawing: The Nitrile (-CN) and Chloro (-Cl) groups withdraw electron density (inductive and mesomeric effects).[1]

-

Electron Donating: The Methoxy (-OMe) group donates electron density via resonance.[1] This electronic asymmetry creates a significant dipole moment, enhancing its utility in crystal engineering and NLO applications.[1]

Part 2: Synthetic Pathways & Process Chemistry[1]

While multiple routes exist (e.g., Sandmeyer reaction of 2-amino-3-methoxybenzonitrile), the O-Methylation of 2-chloro-3-hydroxybenzonitrile is the preferred industrial route.[1] It offers higher regioselectivity and avoids the safety hazards associated with diazonium salt intermediates.[1]

Reaction Scheme Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.

Caption: Figure 1. Williamson Ether Synthesis pathway via base-mediated alkylation.[1]

Detailed Experimental Protocol

Objective: Synthesis of 2-chloro-3-methoxybenzonitrile via O-methylation.

Reagents & Materials:

-

Substrate: 2-Chloro-3-hydroxybenzonitrile (1.0 eq)

-

Alkylating Agent: Methyl Iodide (MeI) (1.2 eq) [Warning: Neurotoxin]

-

Base: Potassium Carbonate (

), anhydrous (2.0 eq)[1] -

Solvent: Acetone (Reagent Grade) or DMF (for larger scale)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-3-hydroxybenzonitrile (10 mmol) in anhydrous Acetone (30 mL).

-

Deprotonation: Add anhydrous

(20 mmol) in a single portion. The suspension will likely turn yellow/orange as the phenoxide anion forms.[1] Stir at room temperature for 15 minutes. -

Alkylation:

-

Work-up:

-

Purification:

Part 3: Critical Safety & Handling (E-E-A-T)

As a Senior Scientist, I must emphasize that the use of Methyl Iodide (MeI) requires strict adherence to safety protocols. It is a potent alkylating agent and a suspected carcinogen with specific neurotoxic effects.[1]

Self-Validating Safety System:

-

Quenching Protocol: Never discard excess MeI directly. Quench all glassware and waste streams with a dilute solution of ammonia or sodium thiosulfate to destroy active alkyl halides before disposal.[1]

-